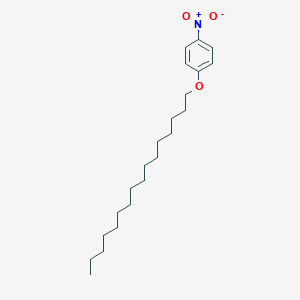

p-Nitrophenyl hexadecyl ether

Übersicht

Beschreibung

P-Nitrophenyl hexadecyl ether (PNPHE) is an ether derivative of the nitrophenyl group. It is a low-molecular-weight compound with a molecular weight of 434.5 g/mol. PNPHE has been widely used in scientific research as a reagent for the synthesis of various compounds, as a probe for biochemical studies, and as a tool for studying the mechanism of action of certain enzymes.

Wissenschaftliche Forschungsanwendungen

Environmental Impact of Related Compounds

Polybrominated Diphenyl Ethers (PBDEs) : Extensively used as flame retardants, PBDEs have been found to accumulate rapidly in the environment, with their levels in certain regions among the highest reported. Studies have shown that PBDEs in the environment can lead to increasing concentrations in sediments and biological samples, indicating significant persistence and potential for bioaccumulation (Wang et al., 2007).

Transformation and Synthesis Techniques

Synthesis of Benzoazacrown Ethers : A review details a new methodology for synthesizing benzoazacrown ethers, highlighting a novel approach to constructing macrocyclic ligands that bind metal and ammonium ions. This process involves stepwise transformations of the macrocycle of readily accessible benzocrown ethers, pointing towards innovative synthetic pathways that could be relevant for creating similar complex compounds (Gromov et al., 2004).

Degradation and Environmental Fate

Degradation Processes for PBDEs : The degradation of PBDEs in liquid systems has been reviewed, with a focus on photolysis, zerovalent iron, and TiO2 photocatalysis. The oxidative degradation by TiO2 is highlighted as a particularly effective technology for treating water contaminated with PBDEs, achieving higher degrees of debromination and mineralization, which could be relevant when considering the environmental fate and degradation of "p-Nitrophenyl hexadecyl ether" (Santos et al., 2016).

Wirkmechanismus

Target of Action

Similar compounds such as p-nitrophenyl picolinate have been studied with manganese(iii) and cobalt(ii) complexes, which could provide insights into potential targets .

Mode of Action

Related compounds such as p-nitrodiphenyl ethers are known to act as peroxidizing herbicides . Their action is light-dependent, and a primary effect is the formation of short-chain volatile hydrocarbons from polyunsaturated fatty acids of membrane lipids .

Biochemical Pathways

Related compounds such as bis(p-nitrophenyl) phosphate have been studied for their hydrolytic cleavage mechanisms .

Eigenschaften

IUPAC Name |

1-hexadecoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-26-22-18-16-21(17-19-22)23(24)25/h16-19H,2-15,20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBVESXNPYPANG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333723 | |

| Record name | p-Nitrophenyl hexadecyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102703-33-3 | |

| Record name | p-Nitrophenyl hexadecyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

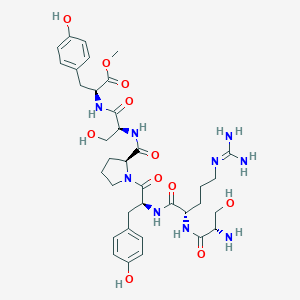

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2E,5E,7E)-10-[(2R,3R,4S,5S,6R)-2-[(E)-but-2-en-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]oxy-3-methyldeca-2,5,7-trienyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one](/img/structure/B10319.png)